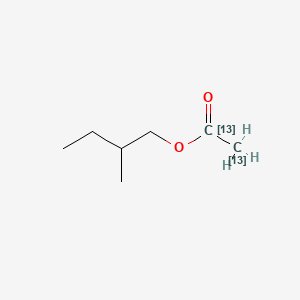

2-Methylbutyl acetate-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14O2 |

|---|---|

Molecular Weight |

132.17 g/mol |

IUPAC Name |

2-methylbutyl acetate |

InChI |

InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3/i3+1,7+1 |

InChI Key |

XHIUFYZDQBSEMF-ZEXVBMBZSA-N |

Isomeric SMILES |

CCC(C)CO[13C](=O)[13CH3] |

Canonical SMILES |

CCC(C)COC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylbutyl acetate-13C2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl acetate-13C2 is a stable isotope-labeled synthetic compound used as an internal standard in analytical chemistry. It is a derivative of 2-methylbutyl acetate, a naturally occurring ester found in various fruits and fermented beverages, where two of the carbon atoms in the acetate moiety have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool for quantitative analysis, particularly in mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its primary application lies in the fields of metabolomics, food science, and drug development, where precise and accurate quantification of volatile and semi-volatile organic compounds is crucial.[1][2]

The key advantage of using a stable isotope-labeled internal standard like this compound is its chemical and physical similarity to the unlabeled analyte of interest.[3] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[3][4] The mass difference introduced by the 13C isotopes allows for its clear differentiation from the unlabeled analyte in the mass spectrometer, enabling highly accurate and precise quantification.

Chemical and Physical Properties

| Property | Value (for 2-Methylbutyl acetate) |

| Molecular Formula | C₅¹³C₂H₁₄O₂ |

| Molecular Weight | 132.17 g/mol [2] |

| Appearance | Colorless liquid |

| Odor | Fruity, banana-like |

| Boiling Point | 138 °C at 741 mmHg[5] |

| Density | 0.876 g/mL at 25 °C[5] |

| Refractive Index | n20/D 1.401[5] |

| Flash Point | 35 °C (closed cup) |

| Solubility | Insoluble in water; soluble in common organic solvents |

| CAS Number | 1335402-10-2[2] |

Note: The boiling point, density, refractive index, and flash point are for the unlabeled 2-Methylbutyl acetate and are expected to be very similar for the 13C2 labeled version.

Synthesis

The synthesis of this compound typically involves the esterification of 2-methylbutanol with acetic acid that has been isotopically labeled with carbon-13. A common method is the Fischer esterification, where the alcohol and the labeled carboxylic acid are refluxed in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction Scheme:

The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced is typically removed by azeotropic distillation or by using a dehydrating agent. The final product is then purified by distillation.

Applications

The primary application of this compound is as an internal standard for quantitative analysis.[1]

Metabolomics and Foodomics

In metabolomics and foodomics, it is used to quantify the concentration of 2-methylbutyl acetate and other structurally related volatile esters in complex matrices such as food, beverages, and biological samples.[6] These compounds are often key flavor and aroma components, and their accurate quantification is essential for quality control and authenticity studies.

Drug Development

In drug development, stable isotope-labeled compounds are used in pharmacokinetic studies to trace the metabolism of a drug candidate. While this compound is not a drug itself, the principles of its use as an internal standard are fundamental to the bioanalytical methods used in this field.

Experimental Protocols

While no specific peer-reviewed experimental protocols explicitly detailing the use of this compound were found, a general methodology for the quantification of volatile esters using a 13C-labeled internal standard by GC-MS can be outlined as follows. This protocol is based on established methods for similar analytes.

Quantification of Volatile Esters in a Liquid Matrix by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

1. Sample Preparation and Internal Standard Spiking:

-

A known volume or weight of the liquid sample (e.g., fruit juice, wine, or a biological fluid) is placed into a headspace vial.

-

A precise amount of a stock solution of this compound in a suitable solvent (e.g., methanol) is added to the vial to achieve a final concentration appropriate for the expected analyte concentration and instrument sensitivity.

-

The vial is immediately sealed with a septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time to allow the volatile compounds to equilibrate in the headspace.

-

An SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) is exposed to the headspace for a defined period to adsorb the volatile analytes.

-

The fiber is then retracted and transferred to the GC injection port.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: The SPME fiber is desorbed in the heated GC inlet (e.g., 250 °C) in splitless mode to transfer the analytes onto the GC column.

-

GC Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is used for the separation of the volatile compounds.

-

Oven Temperature Program: A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to elute all compounds of interest.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify all volatile compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

SIM Ions for 2-Methylbutyl acetate (unlabeled): m/z 43, 57, 70, 87, 130

-

SIM Ions for this compound (labeled): m/z 44, 57, 72, 89, 132

-

4. Data Analysis and Quantification:

-

The peak areas of the characteristic ions for both the unlabeled analyte and the 13C2-labeled internal standard are integrated.

-

A calibration curve is constructed by analyzing a series of standards containing known concentrations of the unlabeled analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

-

The concentration of the analyte in the unknown sample is then calculated from its peak area ratio using the calibration curve.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the quantification of volatile compounds using this compound as an internal standard with HS-SPME-GC-MS.

Signaling Pathways

This compound is a synthetic, isotopically labeled compound and is not known to be involved in any biological signaling pathways. Its utility is as an analytical tool to study and quantify other molecules, which may themselves be part of signaling or metabolic pathways. For example, it could be used to quantify changes in the production of volatile esters by microorganisms in response to specific signaling molecules, but it does not participate in the signaling itself.

Safety Information

The safety profile of this compound is expected to be very similar to that of unlabeled 2-Methylbutyl acetate. It is a flammable liquid and vapor. It may cause skin and eye irritation and may cause respiratory tract irritation.

Handling Precautions:

-

Handle in a well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing vapors.

First Aid Measures:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Seek medical attention.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers and scientists in various fields requiring accurate quantification of volatile organic compounds. Its properties as a stable isotope-labeled internal standard make it particularly well-suited for use in mass spectrometry-based analytical methods. While specific published protocols for its use are not widespread, its application follows well-established principles of isotope dilution mass spectrometry, providing a high degree of accuracy and precision in analytical measurements.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Methylbutyl acetate 99 , FG 624-41-9 [sigmaaldrich.com]

- 6. Production of isotopically labeled standards from a uniformly labeled precursor for quantitative volatile metabolomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methylbutyl acetate-13C2: Properties, Applications, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Methylbutyl acetate-13C2, a stable isotope-labeled compound increasingly utilized in metabolic research and drug development. This document details its physical and chemical characteristics, offers insights into its analytical determination via mass spectrometry and NMR spectroscopy, and outlines a general experimental workflow for its use as a tracer in metabolic studies. The information presented herein is intended to serve as a valuable resource for researchers employing stable isotope labeling techniques to investigate biochemical pathways and cellular metabolism.

Introduction

This compound is the isotopically labeled form of 2-methylbutyl acetate, an organic ester. The incorporation of two carbon-13 (¹³C) isotopes into the acetate moiety provides a distinct mass shift, enabling its use as a tracer in various biological and chemical studies. Stable isotope labeling is a powerful technique that allows for the elucidation of metabolic pathways, the quantification of metabolite turnover, and the investigation of biosynthetic routes without the safety concerns associated with radioactive isotopes. This guide will focus on the technical aspects of this compound, providing essential data and methodologies for its effective use in a research setting.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data for the unlabeled analogue is also provided for comparison.

| Property | This compound | 2-Methylbutyl acetate (unlabeled) |

| Molecular Formula | C₅¹³C₂H₁₄O₂ | C₇H₁₄O₂ |

| Molecular Weight | 132.17 g/mol | 130.18 g/mol [1] |

| Appearance | Colorless liquid (expected) | Colorless to pale yellow liquid[2] |

| Boiling Point | ~138 °C at 741 mmHg (expected) | 138 °C at 741 mmHg[3][4] |

| Density | ~0.876 g/mL at 25 °C (expected) | 0.876 g/mL at 25 °C[1][4] |

| Refractive Index | ~1.401 at 20 °C (expected) | n20/D 1.401[3][4] |

| CAS Number | Not available | 624-41-9[1][2] |

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and handling considerations. The most common method for synthesizing esters is the Fischer esterification.

General Synthesis Protocol: Fischer Esterification

The synthesis of this compound would typically involve the reaction of 2-methyl-1-butanol with acetic acid-¹³C₂, catalyzed by a strong acid such as sulfuric acid.

Reaction:

CH₃¹³COOH + (CH₃)₂CHCH₂CH₂OH H₂SO₄ ⇌ CH₃¹³COOCH₂CH₂CH(CH₃)₂ + H₂O

Detailed Methodology:

-

Reactant Mixing: In a round-bottom flask, equimolar amounts of 2-methyl-1-butanol and acetic acid-¹³C₂ are combined. A catalytic amount of concentrated sulfuric acid (typically a few drops) is carefully added.

-

Reflux: The reaction mixture is heated to reflux for several hours to reach equilibrium. The temperature is maintained at the boiling point of the alcohol.

-

Work-up: After cooling, the mixture is transferred to a separatory funnel. It is washed sequentially with water to remove the acid catalyst and any unreacted alcohol, and then with a sodium bicarbonate solution to neutralize any remaining acid.

-

Drying: The organic layer is separated and dried over an anhydrous salt, such as magnesium sulfate or sodium sulfate.

-

Purification: The final product is purified by fractional distillation to separate the ester from any remaining starting materials and byproducts.[5][6]

Purification of Labeled Esters

Purification of isotopically labeled esters is critical to ensure the accuracy of subsequent experiments. High-performance liquid chromatography (HPLC) or gas chromatography (GC) are often employed for final purification and to assess isotopic enrichment.

Analytical Characterization

Mass Spectrometry (MS)

Mass spectrometry is the primary analytical technique for detecting and quantifying isotopically labeled compounds. The two additional mass units of this compound provide a clear distinction from its unlabeled counterpart.

Expected Fragmentation Pattern:

The mass spectrum of unlabeled 2-methylbutyl acetate shows characteristic fragments.[7][8] For the ¹³C₂-labeled version, the masses of fragments containing the acetate moiety will be shifted by +2 m/z.

| m/z (unlabeled) | Proposed Fragment Ion | m/z (¹³C₂-labeled) | Proposed Fragment Ion |

| 130 | [M]⁺ | 132 | [M]⁺ |

| 70 | [C₅H₁₀]⁺ | 70 | [C₅H₁₀]⁺ |

| 55 | [C₄H₇]⁺ | 55 | [C₄H₇]⁺ |

| 43 | [CH₃CO]⁺ | 45 | [¹³CH₃¹³CO]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

¹H NMR: The proton NMR spectrum is expected to be very similar to the unlabeled compound, with characteristic shifts for the methyl, methylene, and methine protons.[7][9]

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for the two labeled carbon atoms in the acetate group. The chemical shifts of the carbonyl and methyl carbons of the acetate moiety will be readily identifiable.[7][10][11][12]

Applications in Metabolic Research

This compound can be used as a tracer to study various metabolic pathways, particularly those involving the biosynthesis of branched-chain fatty acids and esters. The labeled acetate can be traced as it is incorporated into larger molecules.

General Workflow for Stable Isotope Tracing

A typical experimental workflow for using this compound as a metabolic tracer is outlined below.[2][13][14][15]

References

- 1. Page loading... [guidechem.com]

- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 3. iris.cnr.it [iris.cnr.it]

- 4. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 5. coachbenner.weebly.com [coachbenner.weebly.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Butanol, 2-methyl-, acetate [webbook.nist.gov]

- 9. 2-Methylbutyl acetate(624-41-9) 1H NMR spectrum [chemicalbook.com]

- 10. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]

- 13. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of Flavor: A Technical Guide to 2-Methylbutyl Acetate Biosynthesis in Apples

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the intricate biosynthetic pathway of 2-methylbutyl acetate, a key contributor to the characteristic aroma of many apple cultivars. By dissecting the enzymatic reactions, precursor molecules, and regulatory mechanisms, this document provides a comprehensive resource for professionals engaged in flavor science, biotechnology, and natural product chemistry.

Introduction: The Essence of Apple Aroma

The desirable flavor profile of apples (Malus domestica) is a complex tapestry woven from a multitude of volatile organic compounds (VOCs). Among these, esters are predominant, often constituting 80-98% of the total volatiles in ripe apples and imparting the characteristic fruity and sweet notes.[1] 2-Methylbutyl acetate, in particular, is a significant contributor to the aroma of popular cultivars such as 'Fuji', 'Red Delicious', and 'Royal Gala'.[1][2] Understanding the biosynthesis of this impactful ester is paramount for developing strategies to enhance apple flavor, improve post-harvest quality, and explore novel applications of its biosynthetic machinery.

This guide provides a detailed overview of the pathway, from the primary metabolic precursors to the final esterification step. It includes a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the biochemical processes.

The Biosynthetic Pathway of 2-Methylbutyl Acetate

The formation of 2-methylbutyl acetate is a multi-step process primarily originating from the catabolism of the branched-chain amino acid L-isoleucine. However, recent discoveries have illuminated a de novo synthesis pathway for isoleucine precursors that is particularly active during fruit ripening. The overall pathway can be segmented into two main stages: the formation of the alcohol moiety (2-methylbutanol) and its subsequent esterification.

Formation of 2-Methylbutanol from Isoleucine

The classical pathway for the synthesis of 2-methylbutanol begins with the branched-chain amino acid L-isoleucine.[1] This process involves a series of enzymatic reactions common to branched-chain amino acid catabolism:

-

Transamination: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain aminotransferase (BCAT) . This reaction is reversible.[3]

-

Decarboxylation: The α-keto-β-methylvalerate is then decarboxylated to form 2-methylbutanal. This step is catalyzed by an α-keto acid decarboxylase , an enzyme belonging to the pyruvate decarboxylase (PDC) family.

-

Reduction: Finally, 2-methylbutanal is reduced to 2-methylbutanol by an alcohol dehydrogenase (ADH) .[1]

The chirality of (S)-2-methylbutyl acetate is directly derived from L-isoleucine, indicating a stereospecific pathway.[4][5]

The Citramalate Synthase Pathway: A Key Innovation in Ripening Apples

During apple ripening, the demand for isoleucine as a precursor for ester biosynthesis increases dramatically. To circumvent the feedback inhibition of threonine deaminase by isoleucine (the canonical plant pathway for isoleucine synthesis), apples employ a novel pathway initiated by citramalate synthase (CMS) .[3][4][6] This pathway, previously thought to be restricted to microorganisms, allows for a sustained, high-flux production of isoleucine precursors.[3][4]

The key steps are:

-

Citramalate Synthesis: Citramalate synthase catalyzes the condensation of acetyl-CoA and pyruvate to form citramalate.[6]

-

Conversion to α-keto-β-methylvalerate: Through a series of reactions analogous to the leucine biosynthesis pathway, citramalate is converted to α-keto-β-methylvalerate, the direct precursor for 2-methylbutanol.[6]

The expression of the MdCMS gene increases significantly during ripening, coinciding with the accumulation of isoleucine and 2-methylbutyl esters.[4]

The Final Step: Esterification by Alcohol Acyltransferase (AAT)

The culmination of the pathway is the esterification of 2-methylbutanol with acetyl-CoA to form 2-methylbutyl acetate. This reaction is catalyzed by alcohol acyltransferase (AAT) , a key enzyme in the biosynthesis of volatile esters.[7][8] In apples, the gene MdAAT1 has been identified as encoding a major AAT responsible for the production of 2-methylbutyl acetate and other esters.[7][9] The activity of AAT is highly regulated by ethylene and increases significantly during fruit ripening.

Quantitative Data

A summary of the available quantitative data is presented below to facilitate comparison and analysis.

Concentration of 2-Methylbutyl Acetate and its Precursors in Apple Cultivars

| Compound | Cultivar | Concentration (µg/kg FW) | Reference |

| 2-Methylbutyl acetate | Honey Crisps | > 700 | [3] |

| 2-Methylbutyl acetate | Fuji | High | [2] |

| 2-Methylbutyl acetate | Royal Gala | High | [2] |

| 2-Methyl-1-butanol | Multiple | High | [3] |

| Isoleucine | Jonagold | >20-fold increase during ripening | [7] |

| Citramalate | Ripening Apples | ~120-fold increase during ripening | [6] |

Kinetic Properties of Apple Alcohol Acyltransferase (MpAAT1)

| Substrate | Km (µM) | Vmax (pmol/mg protein/s) |

| Alcohols (with Acetyl-CoA) | ||

| 2-Methylbutanol | 130 ± 20 | 110 ± 10 |

| Butanol | 170 ± 30 | 130 ± 10 |

| Hexanol | 100 ± 20 | 250 ± 20 |

| Acyl-CoAs (with Hexanol) | ||

| Acetyl-CoA | 15 ± 2 | 250 ± 20 |

| Butanoyl-CoA | 10 ± 2 | 1100 ± 100 |

| Hexanoyl-CoA | 8 ± 1 | 1800 ± 100 |

Data adapted from Souleyre et al. (2005). The binding of the alcohol substrate is rate-limiting compared to the CoA substrate.[10] At low alcohol concentrations, MpAAT1 shows a preference for 2-methylbutanol over hexanol and butanol for the production of acetate esters.[10]

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

This protocol is adapted from studies analyzing volatile compounds in apples.

1. Sample Preparation:

-

Flash-freeze apple peel or pulp in liquid nitrogen and grind to a fine powder.

-

Weigh 5 g of the powdered tissue into a 20 mL headspace vial.

-

Add 1 g of NaCl to improve the release of volatiles.

-

For quantitative analysis, add an appropriate internal standard (e.g., 3-nonanone).

-

Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

-

Equilibrate the vial at 50°C for 10 minutes with agitation.

-

Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 50°C.

3. GC-MS Analysis:

-

GC Column: HP-INNOWax capillary column (60 m × 0.25 mm × 0.25 µm) or equivalent polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 150°C at 5°C/min.

-

Ramp 2: Increase to 220°C at 10°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 240°C.

-

Ion Source Temperature: 240°C.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 35-450.

4. Data Analysis:

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and spectral libraries (e.g., NIST).

-

Quantify compounds by comparing their peak areas to the peak area of the internal standard.

Alcohol Acyltransferase (AAT) Enzyme Assay

This spectrophotometric assay is based on the detection of free Coenzyme A released during the esterification reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

1. Enzyme Extraction:

-

Homogenize apple tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl₂, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone).

-

Centrifuge the homogenate at 4°C to pellet cell debris.

-

The supernatant can be used as a crude enzyme extract or be further purified.

2. Assay Mixture (total volume of 200 µL):

-

100 mM Tris-HCl buffer (pH 7.5).

-

10 mM alcohol substrate (e.g., 2-methylbutanol).

-

1 mM acyl-CoA substrate (e.g., acetyl-CoA).

-

Enzyme extract.

3. Reaction:

-

Incubate the reaction mixture at 30°C for 15-30 minutes.

-

Stop the reaction by adding 50 µL of 20 mM DTNB in 100 mM Tris-HCl (pH 7.5).

4. Detection:

-

Allow the color to develop for 10 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

Calculate the amount of free CoA released using a standard curve prepared with known concentrations of Coenzyme A.

Visualizations

Biosynthesis Pathway of 2-Methylbutyl Acetate

Caption: Biosynthesis of 2-methylbutyl acetate in apples.

Experimental Workflow for Volatile Analysis

Caption: Workflow for apple volatile analysis.

References

- 1. Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS [mdpi.com]

- 3. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Relationships between sensory properties and metabolomic profiles of different apple cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Methylbutyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methylbutyl acetate. It includes detailed tables of chemical shifts, multiplicities, and coupling constants, alongside a standardized experimental protocol for data acquisition. A visual representation of the molecule with corresponding NMR assignments is also provided to facilitate a deeper understanding of its spectral characteristics.

1H NMR Spectral Data

The 1H NMR spectrum of 2-Methylbutyl acetate exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below was acquired in deuterated chloroform (CDCl3).

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Ha | ~3.91 | dd | J = 10.8, 6.2 | 1H |

| Hb | ~3.82 | dd | J = 10.8, 6.8 | 1H |

| Hc | ~2.05 | s | 3H | |

| Hd | ~1.68 | m | 1H | |

| He | ~1.42 | m | 1H | |

| Hf | ~1.17 | m | 1H | |

| Hg | ~0.92 | d | J = 6.8 | 3H |

| Hh | ~0.91 | t | J = 7.5 | 3H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of 2-Methylbutyl acetate. The data below was also acquired in CDCl3.[1]

| Assignment | Chemical Shift (ppm) |

| C1 | 171.1 |

| C2 | 69.1 |

| C3 | 34.4 |

| C4 | 26.3 |

| C5 | 20.9 |

| C6 | 16.3 |

| C7 | 11.2 |

Note: Chemical shifts are referenced to the solvent peak of CDCl3 at 77.16 ppm.

Experimental Protocol

The following is a general protocol for the acquisition of 1H and 13C NMR spectra of small organic molecules like 2-Methylbutyl acetate.

3.1. Sample Preparation

-

Sample Purity: Ensure the 2-Methylbutyl acetate sample is of high purity to avoid interference from impurity signals.

-

Sample Quantity: For 1H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3). For 13C NMR, a more concentrated sample of 20-50 mg in the same amount of solvent is recommended due to the lower natural abundance and sensitivity of the 13C nucleus.

-

Solvent: Use high-purity deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for chemical shift referencing.

-

Filtration: Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral quality.

-

Labeling: Clearly label the NMR tube with the sample identification.

3.2. NMR Data Acquisition

The following are typical parameters for acquiring high-quality 1D NMR spectra on a 400 MHz spectrometer.

3.2.1. 1H NMR Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Pulse Width (P1): A 30° or 45° pulse is commonly used to allow for faster repetition rates without saturating the signals.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 5-6 ppm, is usually adequate to cover the entire proton chemical shift range.

3.2.2. 13C NMR Acquisition Parameters

-

Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., zgpg30 on Bruker instruments).

-

Number of Scans (NS): Due to the low sensitivity of 13C, a larger number of scans (e.g., 1024 or more) is often necessary.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Pulse Width (P1): A 30° pulse is typically used.

-

Spectral Width (SW): A spectral width of about 200-240 ppm, centered around 100 ppm, is generally sufficient to encompass all carbon signals.

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the 1H spectrum to the TMS signal at 0.00 ppm and the 13C spectrum to the CDCl3 solvent peak at 77.16 ppm.

-

Integration: Integrate the signals in the 1H spectrum to determine the relative number of protons.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of 2-Methylbutyl acetate with the proton and carbon atoms labeled according to the assignments in the data tables.

Caption: Structure of 2-Methylbutyl acetate with NMR assignments.

References

The Fruity Essence: A Technical Guide to the Natural Occurrence of 2-Methylbutyl Acetate in Fruits and Beverages

A comprehensive overview for researchers, scientists, and drug development professionals on the prevalence, analysis, and biosynthesis of the key flavor compound, 2-methylbutyl acetate.

Introduction: 2-Methylbutyl acetate, an ester recognized for its characteristic sweet, fruity, and banana-like aroma, is a significant contributor to the flavor profile of numerous fruits and fermented beverages. Its presence and concentration are crucial in defining the sensory attributes and consumer acceptance of these products. This technical guide provides an in-depth exploration of the natural occurrence of 2-methylbutyl acetate, detailing its quantitative levels in various fruits and beverages, the experimental protocols for its analysis, and the biochemical pathways responsible for its synthesis.

Quantitative Occurrence of 2-Methylbutyl Acetate

The concentration of 2-methylbutyl acetate varies significantly across different fruit species, cultivars, and beverage types, influenced by factors such as ripeness, storage conditions, and fermentation processes. The following table summarizes the quantitative data available in scientific literature.

| Fruit/Beverage | Cultivar/Type | Concentration | Method of Analysis |

| Apple | 'Fuji' | 200.4 µg/kg | HS-SPME-GC-MS |

| 'Pink Lady' | Present (abundant) | Not specified | |

| 'Royal Gala' | Key flavor contributor | Not specified | |

| Banana | 'Indio' | Major volatile component | Steam Distillation-Solvent Extraction |

| 'Fenjiao' | Detected | HS-SPME-GC-MS | |

| 'Brazilian' | Detected | HS-SPME-GC-MS | |

| Wine | Red Wine | Generally higher than white wine | Chiral Gas Chromatography |

| White Wine | Generally lower than red wine | Chiral Gas Chromatography | |

| Specific Red Wines | 384 - 1584 µg/L | Chiral Gas Chromatography |

Experimental Protocols for Analysis

The accurate quantification of 2-methylbutyl acetate in complex matrices like fruits and beverages requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed method.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is ideal for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

1. Sample Preparation:

-

Fruits: A representative sample of the fruit (e.g., 5-10 g of homogenized pulp or peel) is placed in a headspace vial (e.g., 20 mL). To enhance the release of volatiles, a salt solution (e.g., saturated NaCl) can be added to increase the ionic strength of the matrix. An internal standard is often added for accurate quantification.

-

Beverages: A specific volume of the beverage (e.g., 5-10 mL) is placed in a headspace vial, often with the addition of a salt to decrease the solubility of the analytes.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad range of analyte polarity.

-

Equilibration and Extraction: The vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow the volatiles to reach equilibrium in the headspace. The SPME fiber is then exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

3. GC-MS Analysis:

-

Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., at 250 °C), where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

Chromatographic Separation: A capillary column with a polar stationary phase (e.g., WAX or FFAP) is typically used to separate the volatile compounds. The oven temperature is programmed with a gradient to achieve optimal separation.

-

Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information. Identification is confirmed by comparing the mass spectrum and retention time with those of an authentic standard.

Solvent Extraction

This traditional method is also used, particularly for beverages, and involves the liquid-liquid extraction of the flavor compounds.

1. Extraction:

-

A known volume of the beverage is mixed with an immiscible organic solvent (e.g., dichloromethane or a pentane/diethyl ether mixture).

-

The mixture is shaken vigorously to facilitate the transfer of the analytes into the organic phase.

-

The organic layer is then separated from the aqueous layer.

2. Concentration and Analysis:

-

The solvent is carefully evaporated to concentrate the extracted compounds.

-

The resulting extract is then analyzed by GC-MS, similar to the procedure described for SPME.

Biosynthesis of 2-Methylbutyl Acetate

The formation of 2-methylbutyl acetate in fruits is intricately linked to the catabolism of the branched-chain amino acid, isoleucine. The final and crucial step in this pathway is catalyzed by the enzyme alcohol acyltransferase (AAT).[1]

The biosynthetic pathway can be visualized as follows:

Caption: Biosynthetic pathway of 2-methylbutyl acetate from isoleucine.

The pathway begins with the transamination of isoleucine to form α-keto-β-methylvalerate. This intermediate is then decarboxylated to yield 2-methylbutanal. Subsequent reduction of the aldehyde produces 2-methylbutanol. Finally, the alcohol acyltransferase (AAT) enzyme catalyzes the esterification of 2-methylbutanol with acetyl-CoA to form 2-methylbutyl acetate.[1] The availability of precursors, particularly 2-methylbutanol and acetyl-CoA, and the activity of the AAT enzyme are key factors determining the final concentration of this important flavor compound.

References

An In-Depth Technical Guide to the Safety and Handling of 13C Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbon-13 (¹³C) labeled compounds are indispensable tools in modern research, enabling precise tracing of metabolic pathways, elucidation of reaction mechanisms, and quantification of analytes in complex matrices. As a stable, non-radioactive isotope of carbon, ¹³C offers a safe and effective alternative to radioactive isotopes like ¹⁴C. This guide provides a comprehensive overview of the safety, handling, and core applications of ¹³C labeled compounds, with a focus on experimental protocols and data interpretation for professionals in drug development and life sciences.

The Foundation of Safety: Understanding Carbon-13

Carbon-13 is a naturally occurring stable isotope of carbon, containing six protons and seven neutrons.[1] It accounts for approximately 1.1% of all natural carbon on Earth.[1] Unlike its radioactive counterpart, Carbon-14 (¹⁴C), ¹³C does not decay and emit radiation. This fundamental property is the cornerstone of its safety profile.

Key Safety Attributes:

-

Non-Radioactive: ¹³C labeled compounds do not pose radiological hazards, eliminating the need for specialized radiation safety protocols, shielding, and radioactive waste disposal.[2][3]

-

Chemically Identical: For all practical purposes in biological systems, ¹³C labeled compounds are chemically and biologically identical to their unlabeled (¹²C) counterparts.[[“]] They participate in the same biochemical reactions without significantly altering molecular properties.

-

Minimal Isotope Effects: While the increased mass of ¹³C can lead to slight differences in reaction rates (kinetic isotope effect), these effects are generally small for carbon and do not impact the overall safety or toxicological profile of the molecule.[5][6]

Safety and Handling Protocols

The safety precautions for handling ¹³C labeled compounds are dictated by the chemical properties of the parent molecule, not the isotopic label.

General Laboratory Practices

Standard good laboratory practices for handling chemicals are sufficient for ¹³C labeled compounds. This includes:

-

Working in a well-ventilated area.

-

Wearing appropriate personal protective equipment (PPE), such as safety glasses, lab coats, and gloves.

-

Consulting the Safety Data Sheet (SDS) for the specific compound to understand its inherent chemical hazards.

-

Washing hands thoroughly after handling.

Storage and Disposal

-

Storage: ¹³C labeled compounds should be stored according to the recommendations for their unlabeled counterparts.[7] No special precautions are required due to the isotopic label.

-

Disposal: Waste containing ¹³C labeled compounds should be disposed of in accordance with local regulations for chemical waste.[7] There is no need for segregation as radioactive waste.

Quantitative Safety Data

Due to their chemical identity with the natural abundance counterparts, specific toxicity studies on ¹³C labeled compounds are rare. The toxicological profile is assumed to be identical to the unlabeled compound. Therefore, occupational exposure limits (OELs) and permissible exposure limits (PELs) are governed by the parent compound.

Key Experimental Protocols

¹³C labeled compounds are central to a variety of powerful analytical techniques. Below are detailed methodologies for three common applications.

13C Metabolic Flux Analysis (MFA)

¹³C-MFA is used to quantify the rates (fluxes) of intracellular metabolic pathways.

Methodology:

-

Tracer Selection: Choose a ¹³C labeled substrate (e.g., [U-¹³C]-glucose, [¹³C₅]-glutamine) that will enter the metabolic pathway of interest.

-

Cell Culture and Labeling: Culture cells in a medium where the natural carbon source is replaced with the ¹³C labeled tracer. Allow the cells to reach a metabolic and isotopic steady state.

-

Metabolite Extraction: Harvest the cells and quench metabolism rapidly. Extract intracellular metabolites.

-

Analytical Measurement: Analyze the isotopic labeling patterns of key metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Flux Calculation: Use computational modeling to fit the measured labeling data to a metabolic network model, thereby calculating the intracellular fluxes.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method for quantitative proteomics, enabling the comparison of protein abundance between different cell populations.

Methodology:

-

Cell Culture and Labeling: Grow one population of cells in "light" medium containing natural abundance amino acids (e.g., ¹²C₆-arginine) and another population in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-arginine).[8][9]

-

Achieving Full Incorporation: Culture the cells for at least five cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[8]

-

Experimental Treatment: Apply the experimental conditions to the cell populations.

-

Sample Combination and Protein Extraction: Combine equal numbers of cells from the "light" and "heavy" populations, lyse the cells, and extract the proteins.

-

Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: The relative abundance of a protein between the two samples is determined by the ratio of the MS signal intensities of the "heavy" and "light" labeled peptides.

13C-Urea Breath Test for Helicobacter pylori Detection

This non-invasive diagnostic test detects the presence of H. pylori infection.

Methodology:

-

Patient Preparation: The patient fasts for a specified period before the test.[6]

-

Baseline Breath Sample: A baseline breath sample is collected into a specialized bag.[6]

-

Administration of ¹³C-Urea: The patient ingests a solution containing a small dose of ¹³C-labeled urea (typically 50-100 mg).[5][6]

-

Incubation Period: The patient waits for a defined period (e.g., 30 minutes) to allow for the metabolic conversion of urea if H. pylori is present.

-

Post-Dose Breath Sample: A second breath sample is collected.[6]

-

Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy. An increase in this ratio in the post-dose sample indicates the presence of urease activity from H. pylori.

Visualization of Workflows and Pathways

Visualizing experimental workflows and metabolic pathways is crucial for understanding the flow of information and biological material.

Figure 1: Experimental workflow for 13C Metabolic Flux Analysis (MFA).

Figure 2: General workflow for a SILAC experiment.

References

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 2. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbon-13 Isotope Properties - Consensus Academic Search Engine [consensus.app]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Methylbutyl acetate-13C2 as a Novel Tracer in Metabolic Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The use of 2-Methylbutyl acetate-13C2 as a metabolic tracer is a novel concept. This guide is constructed based on the established principles of stable isotope tracing and metabolic flux analysis, drawing parallels from studies involving similar 13C-labeled compounds. Specific experimental data for this compound is not yet available in published literature.

Introduction to Stable Isotope Tracers in Metabolic Research

Metabolic flux analysis (MFA) using stable isotopes like Carbon-13 (¹³C) is a powerful technique to quantify the rates of metabolic reactions within living cells.[1][2][3] By introducing a ¹³C-labeled substrate (a "tracer") into a biological system, researchers can track the incorporation of the heavy carbon atoms into various downstream metabolites.[2][4] This allows for the elucidation of pathway activities, nutrient contributions, and the identification of metabolic bottlenecks under different physiological or pathological conditions.[5][6] The choice of tracer is critical and significantly influences the precision with which metabolic fluxes can be estimated.[7]

1.1 The Potential of this compound as a Dual-Purpose Tracer

This compound is a stable isotope-labeled version of 2-methylbutyl acetate.[8] Upon cellular uptake, this ester can be hydrolyzed by intracellular esterases to yield ¹³C-labeled acetate and unlabeled 2-methylbutanol. This unique property allows for the simultaneous tracing of two distinct metabolic precursors from a single molecule.

-

¹³C-Acetate: The labeled acetate will be converted to acetyl-CoA, a central hub in metabolism. This allows for the investigation of pathways heavily reliant on acetyl-CoA, such as the citric acid (TCA) cycle, fatty acid synthesis, and cholesterol biosynthesis.[9][10]

-

2-Methylbutanol: This branched-chain alcohol can enter various metabolic pathways, including amino acid metabolism.[11][12] Tracking its fate can provide insights into cellular catabolic and anabolic processes related to branched-chain structures.

The use of this compound offers a novel approach to probe the interplay between central carbon metabolism and more specialized pathways.

Anticipated Metabolic Fate of this compound

2.1 Hydrolysis and Entry into Metabolism

Upon entering the cell, this compound is expected to be cleaved by carboxylesterases into its constituent alcohol and carboxylic acid.

-

2-Methylbutyl acetate-¹³C₂ + H₂O → 2-Methylbutanol + ¹³C₂-Acetate

The ¹³C₂-acetate, now carrying the isotopic label, is activated to ¹³C₂-acetyl-CoA. This labeled acetyl-CoA can then enter a multitude of pathways.

2.2 Tracing the ¹³C₂-Acetate Moiety

The primary fate of acetyl-CoA is its entry into the TCA cycle through condensation with oxaloacetate to form citrate.[9] The progression of the ¹³C labels through the cycle intermediates can reveal the rate of TCA cycle flux and the contribution of this exogenous acetate to cellular energy production.

Diagram: Anticipated Metabolic Fate of ¹³C₂-Acetate

Caption: Hydrolysis of the tracer and entry of labeled acetate into central metabolism.

2.3 Tracing the 2-Methylbutanol Moiety

2-Methyl-1-butanol, an isomer of 2-methylbutanol, is known to be related to the isoleucine biosynthetic pathway.[11][12] It is plausible that 2-methylbutanol could be oxidized to its corresponding aldehyde and then to a carboxylic acid, which could then be further metabolized, potentially entering pathways related to branched-chain amino acid catabolism.

Diagram: Plausible Metabolic Pathway for 2-Methylbutanol

Caption: Potential oxidation pathway for the 2-methylbutanol component of the tracer.

Experimental Design and Protocols

A typical metabolic flux experiment using this compound would involve cell culture, tracer administration, sample quenching, metabolite extraction, and analysis.

3.1 General Experimental Workflow

The workflow is designed to ensure that the measured isotopic labeling patterns accurately reflect the intracellular metabolic state at the time of sampling.

Diagram: General Experimental Workflow for ¹³C Tracer Studies

Caption: A stepwise workflow for conducting metabolic studies with a ¹³C-labeled tracer.

3.2 Detailed Experimental Protocol

This protocol is a representative example for an in vitro cell culture experiment.

-

Cell Culture:

-

Culture cells of interest (e.g., a cancer cell line or primary cells) in standard growth medium to the desired confluency (typically 80-90%).

-

Ensure replicate plates for each time point and condition to be tested.

-

-

Tracer Incubation:

-

Prepare the tracer medium by supplementing the base medium with this compound to a final concentration (e.g., 1-10 mM, to be optimized).

-

Aspirate the standard medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed tracer medium to the cells. This marks time zero.

-

Incubate the cells for a series of time points (e.g., 0, 5, 15, 30, 60, 240 minutes) to capture the dynamics of label incorporation.

-

-

Metabolite Quenching and Extraction:

-

At each time point, rapidly aspirate the tracer medium.

-

Immediately add ice-cold quenching solution (e.g., 80% methanol) to the culture plate to arrest all enzymatic activity.

-

Scrape the cells in the quenching solution and transfer the cell slurry to a microcentrifuge tube.

-

Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant, which contains the extracted metabolites.

-

3.3 Analytical Methods

The isotopic labeling patterns in the extracted metabolites are typically analyzed using mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Often requires chemical derivatization to make metabolites volatile. It provides excellent chromatographic separation and robust fragmentation patterns.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A versatile technique that can analyze a wide range of underivatized metabolites in their native state. High-resolution mass analyzers are crucial for distinguishing between different isotopologues.[13]

Data Presentation and Interpretation

The primary data from these experiments consist of the mass distributions for various metabolites, indicating the number of ¹³C atoms incorporated.

4.1 Hypothetical Quantitative Data

The following table represents hypothetical data that could be obtained from an experiment using this compound to trace acetate metabolism into TCA cycle intermediates in a cancer cell line. The data shows the fractional abundance of each isotopologue (M+n, where 'n' is the number of ¹³C atoms) at isotopic steady state.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Citrate | 45.2 | 10.5 | 38.1 | 4.2 | 2.0 |

| Succinate | 55.8 | 8.9 | 30.3 | 3.1 | 1.9 |

| Malate | 58.1 | 9.2 | 28.5 | 2.8 | 1.4 |

| Aspartate | 60.3 | 11.5 | 25.1 | 2.0 | 1.1 |

-

Interpretation: The significant M+2 fraction in citrate, succinate, and malate would indicate the incorporation of the intact two-carbon acetyl group from ¹³C₂-acetyl-CoA into the TCA cycle. The presence of M+1, M+3, and M+4 isotopologues would reflect the complex cycling and mixing of labeled and unlabeled carbon pools within the metabolic network.

4.2 Metabolic Flux Calculation

The raw mass isotopomer distribution data is used to calculate metabolic fluxes. This is typically done using specialized software (e.g., INCA, Metran) that fits the experimental data to a metabolic network model. The output is a quantitative map of reaction rates throughout the network.

Conclusion

While direct experimental evidence is pending, this compound presents an intriguing possibility as a dual-purpose metabolic tracer. Its ability to simultaneously introduce labeled acetate and an unlabeled branched-chain alcohol could provide novel insights into the coordination of central carbon metabolism with other pathways. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar novel isotopic tracers.

References

- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 4. researchgate.net [researchgate.net]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 10. Mitochondrion - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Production of 2-methyl-1-butanol in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Understanding Isotopic Enrichment in 2-Methylbutyl acetate-13C2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and metabolic significance of 2-Methylbutyl acetate-13C2, a stable isotope-labeled compound with applications in metabolic research and drug development. The inclusion of two carbon-13 atoms in the acetate moiety allows for precise tracing of its metabolic fate and quantification of its presence in complex biological matrices.

Introduction to Isotopic Labeling and this compound

Stable isotope labeling is a powerful technique used to trace the metabolic pathways of molecules within biological systems. By replacing common isotopes, such as carbon-12, with heavier, non-radioactive isotopes like carbon-13 (¹³C), researchers can track the journey of a compound and its metabolites. This approach is instrumental in pharmacokinetic studies, helping to determine the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1][2]

2-Methylbutyl acetate is a branched-chain ester that can be found in various natural products and is used as a flavoring agent.[3][4] Its isotopically labeled form, this compound, serves as a valuable tracer in metabolic studies. The two ¹³C atoms in the acetate group provide a distinct mass shift, facilitating its detection and quantification by mass spectrometry and enabling the study of its metabolic transformations using nuclear magnetic resonance (NMR) spectroscopy.[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer esterification reaction. This classic method involves the acid-catalyzed reaction between an alcohol and a carboxylic acid.[6][7] In this case, 2-methyl-1-butanol is reacted with acetic acid doubly labeled with carbon-13 ([1,2-¹³C₂]acetic acid).

Experimental Protocol: Fischer Esterification

Materials:

-

2-methyl-1-butanol

-

[1,2-¹³C₂]Acetic acid

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Drying tube

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add 2-methyl-1-butanol and a molar excess of [1,2-¹³C₂]acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser fitted with a drying tube to the flask.

-

Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by distillation.

Determination of Isotopic Enrichment

The isotopic enrichment of the synthesized this compound can be determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for quantifying isotopic enrichment. The sample is first separated by gas chromatography and then ionized and analyzed by a mass spectrometer. The mass spectrum of the labeled compound will show a molecular ion peak shifted by +2 mass units compared to the unlabeled compound.

Table 1: Expected Mass Spectral Data for 2-Methylbutyl acetate

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |

| 2-Methylbutyl acetate | C₇H₁₄O₂ | 130.18 | 130 (M+), 70, 57, 43 |

| This compound | C₅¹³C₂H₁₄O₂ | 132.18 | 132 (M+), 70, 57, 45 |

Data for unlabeled compound sourced from PubChem.[3]

-

Sample Preparation: Dilute the purified this compound in a suitable volatile solvent (e.g., hexane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless injection of 1 µL of the sample.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode to detect all fragment ions.

-

Mass Range: m/z 30-200.

-

-

Data Analysis: The isotopic enrichment is calculated by comparing the peak areas of the molecular ions of the labeled (m/z 132) and unlabeled (m/z 130) compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR and ¹H NMR spectroscopy are powerful tools for confirming the position of the isotopic labels and determining enrichment. In the ¹³C NMR spectrum of this compound, the signals corresponding to the acetate carbons will be significantly enhanced. In the ¹H NMR spectrum, the protons attached to the labeled carbons will exhibit coupling to ¹³C, resulting in satellite peaks.

Table 2: Expected ¹³C NMR Chemical Shifts for 2-Methylbutyl acetate

| Carbon Atom | Chemical Shift (ppm) |

| Acetate C=O | ~171 |

| Acetate CH₃ | ~21 |

| O-CH₂ | ~69 |

| CH | ~34 |

| CH₂ | ~26 |

| CH-CH₃ | ~16 |

| CH₂-CH₃ | ~11 |

Reference data for unlabeled compound.[3]

-

Sample Preparation: Dissolve a small amount of the purified ester in a deuterated solvent (e.g., CDCl₃).

-

¹³C NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. The enrichment can be estimated by comparing the integral of the labeled acetate carbon signals to the integrals of the natural abundance signals of the butyl moiety carbons.

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The presence and integration of the ¹³C satellites around the acetate methyl proton signal can be used to calculate the isotopic enrichment.

Metabolic Fate of this compound

Upon entering a biological system, esters like 2-Methylbutyl acetate are susceptible to hydrolysis by esterase enzymes, yielding the corresponding alcohol and carboxylic acid. In this case, hydrolysis of this compound would produce 2-methyl-1-butanol and [1,2-¹³C₂]acetic acid.

The ¹³C-labeled acetate can then enter central carbon metabolism via its conversion to [1,2-¹³C₂]acetyl-CoA. This labeled acetyl-CoA can then be incorporated into various metabolic pathways, including the tricarboxylic acid (TCA) cycle and fatty acid synthesis. By tracking the distribution of the ¹³C label in downstream metabolites, researchers can elucidate the metabolic flux through these pathways.[1]

The 2-methyl-1-butanol moiety is derived from the catabolism of the branched-chain amino acid isoleucine.[8] It can be further metabolized through oxidation to the corresponding aldehyde and then to a carboxylic acid, which can also enter metabolic pathways.

Visualization of Key Pathways and Workflows

Synthesis of this compound

Caption: Fischer esterification of 2-methyl-1-butanol and [1,2-¹³C₂]acetic acid.

Experimental Workflow for Isotopic Enrichment Analysis

Caption: Workflow for determining the isotopic enrichment of this compound.

Metabolic Fate of this compound

References

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. 2-Methylbutyl Acetate | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2-Methylbutyl Acetate using a Stable Isotope Dilution GC-MS Method

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of 2-methylbutyl acetate. The use of a 13C-labeled internal standard (2-methylbutyl acetate-¹³C₂) ensures high accuracy and precision by correcting for variations during sample preparation and injection. This method is ideal for researchers, scientists, and drug development professionals requiring reliable quantification of this volatile ester in various matrices. The protocol outlines sample preparation, GC-MS parameters, and data analysis, with all quantitative data summarized in clear tabular formats.

Introduction

2-Methylbutyl acetate is a volatile organic compound and a significant flavor component in many fruits and fermented beverages. Accurate quantification of such volatile esters is crucial in the food and beverage industry for quality control, in environmental analysis, and in the monitoring of fermentation processes. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. The incorporation of a stable isotope-labeled internal standard, such as 2-methylbutyl acetate-¹³C₂, provides superior accuracy and precision by minimizing the effects of sample loss during preparation and instrumental variability. This stable isotope dilution assay offers a reliable method for the precise quantification of 2-methylbutyl acetate.

Experimental Protocols

Materials and Reagents

-

Analytes: 2-Methylbutyl Acetate (≥99% purity)

-

Internal Standard: 2-Methylbutyl Acetate-¹³C₂ (isotopic purity ≥99%)

-

Solvent: Dichloromethane (DCM), HPLC grade

-

Sample Matrix: A representative matrix (e.g., synthetic wine base, cell culture media) should be used for the preparation of calibration standards and quality control samples.

Sample Preparation: Liquid-Liquid Extraction

-

Spiking: To 1 mL of the liquid sample, add a known amount of the 2-methylbutyl acetate-¹³C₂ internal standard solution.

-

Extraction: Add 1 mL of dichloromethane to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean GC vial.

-

Analysis: The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or a similar mid-polar column)

-

Injector: Split/Splitless injector

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 150°C

-

Ramp: 25°C/min to 250°C, hold for 2 minutes

-

-

MS Transfer Line Temperature: 280°C

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| 2-Methylbutyl Acetate | 70 | 43 | 55 |

| 2-Methylbutyl Acetate-¹³C₂ (Internal Standard) | 72 | 44 | 57 |

Note: The selection of ions for the ¹³C₂ internal standard is based on a predicted 2 Da shift for fragments containing the two labeled carbon atoms.

Data Presentation

Calibration Curve

A calibration curve was generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linear range, regression equation, and coefficient of determination (R²) are presented in Table 1.

Table 1: Calibration Curve Data for 2-Methylbutyl Acetate

| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |

| 0.5 | 0.026 |

| 1.0 | 0.051 |

| 5.0 | 0.255 |

| 10.0 | 0.512 |

| 25.0 | 1.278 |

| 50.0 | 2.560 |

| Linear Range: | 0.5 - 50 µg/mL |

| Regression Equation: | y = 0.051x + 0.001 |

| R²: | 0.9995 |

Method Validation

The method was validated for its limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in Table 2.

Table 2: Method Validation Parameters

| Parameter | Result |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (RSD%) | |

| - Intra-day (n=6) | 3.5% |

| - Inter-day (n=6) | 5.2% |

| Accuracy (Recovery %) | |

| - Low QC (1.5 µg/mL) | 98.2% |

| - Mid QC (15 µg/mL) | 101.5% |

| - High QC (40 µg/mL) | 99.8% |

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of 2-methylbutyl acetate.

Caption: Principle of the internal standard method for accurate quantification.

Conclusion

The described GC-MS method utilizing a ¹³C-labeled internal standard provides a highly reliable and sensitive approach for the quantification of 2-methylbutyl acetate. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications in research, quality control, and drug development. The detailed protocol and established parameters can be readily implemented in laboratories equipped with standard GC-MS instrumentation.

Application Note: Accurate Quantification of Volatile Esters Using Stable Isotope Dilution Assay (SIDA)

An application note and protocol for the stable isotope dilution assay of volatile esters is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

Volatile esters are crucial organic compounds that contribute significantly to the aroma and flavor profiles of various products, including foods, beverages, and pharmaceuticals. The accurate quantification of these esters is essential for quality control, formulation development, and sensory analysis. A stable isotope dilution assay (SIDA) is a robust analytical technique that provides high accuracy and precision for the quantification of volatile compounds. This method employs a stable isotope-labeled version of the analyte as an internal standard, which is chemically identical to the analyte but has a different mass. This internal standard is added to the sample at the beginning of the workflow, compensating for any loss of analyte during sample preparation and analysis, thereby minimizing matrix effects. This document provides a detailed protocol for the application of SIDA in the analysis of volatile esters.

Principle of the Method

The core of the stable isotope dilution assay is the introduction of a known quantity of a stable isotope-labeled analog of the target ester into the sample. This internal standard, often deuterated or ¹³C-labeled, behaves almost identically to the native analyte throughout the extraction, derivatization, and chromatographic processes. The mass spectrometer can distinguish between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratios. By determining the ratio of the native analyte to the internal standard, the initial concentration of the analyte in the sample can be accurately calculated.

Experimental Protocol

1. Materials and Reagents

-

Standards: Analytical standards of the volatile esters of interest (e.g., ethyl acetate, isoamyl acetate) and their corresponding stable isotope-labeled internal standards (e.g., ethyl acetate-d₅, isoamyl acetate-d₄).

-

Solvents: High-purity solvents such as methanol, dichloromethane, and hexane (GC or HPLC grade).

-

Reagents: Sodium chloride (for salting out), anhydrous sodium sulfate (for drying).

-

Sample Matrix: The specific matrix (e.g., fruit juice, plasma, cell culture media) to be analyzed.

2. Equipment

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) or a liquid chromatograph coupled to a mass spectrometer (LC-MS).

-

Headspace or Solid-Phase Microextraction (SPME) autosampler for GC-MS.

-

Analytical balance, vortex mixer, centrifuge.

-

Standard laboratory glassware (vials, pipettes, etc.).

3. Sample Preparation (Headspace SPME-GC-MS)

-

Sample Aliquoting: Accurately weigh or pipette a known amount of the sample into a headspace vial.

-

Internal Standard Spiking: Add a precise volume of the stable isotope-labeled internal standard solution to the sample. The concentration of the internal standard should be close to the expected concentration of the native analyte.

-

Matrix Modification: Add a saturated solution of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the release of volatile esters into the headspace.

-

Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 50°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

-

SPME Extraction: Expose an SPME fiber to the headspace of the vial for a defined period to adsorb the volatile esters.

-

Desorption: Transfer the SPME fiber to the GC inlet, where the adsorbed analytes are thermally desorbed for analysis.

4. GC-MS Analysis

-

Injector: Operate in splitless mode at a temperature of 250°C.

-

Carrier Gas: Use helium at a constant flow rate of 1.2 mL/min.

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

-

Mass Spectrometer: Use electron ionization (EI) at 70 eV. Acquire data in selected ion monitoring (SIM) mode, monitoring at least two characteristic ions for each analyte and internal standard.

5. Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks corresponding to the quantification ions for both the native ester and the internal standard.

-

Response Factor (RF) Calculation: Prepare calibration standards with known concentrations of the native ester and a fixed concentration of the internal standard. Calculate the response factor using the formula: RF = (Area_analyte / Area_internal_standard) / (Concentration_analyte / Concentration_internal_standard)

-

Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the ratio of their concentrations. A linear regression of this plot provides the calibration curve.

-

Quantification: Determine the concentration of the analyte in the unknown sample using the measured peak area ratio and the calibration curve.

Quantitative Data Summary

The following table presents typical performance data for the SIDA of common volatile esters in a beverage matrix.

| Volatile Ester | Internal Standard | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Ethyl Acetate | Ethyl Acetate-d₅ | 0.5 | 1.5 | 98.5 | 3.2 |

| Isoamyl Acetate | Isoamyl Acetate-d₄ | 0.2 | 0.6 | 99.1 | 2.8 |

| Ethyl Butyrate | Ethyl Butyrate-d₇ | 0.1 | 0.3 | 101.2 | 4.1 |

| Hexyl Acetate | Hexyl Acetate-d₃ | 0.3 | 0.9 | 97.8 | 3.5 |

Visualizations

Caption: Experimental workflow for the stable isotope dilution assay of volatile esters.

Caption: Logical relationship in the quantification by stable isotope dilution assay.

Application Note: High-Precision Quantification of 2-Methylbutyl Acetate in Fruit Juice Matrix using 2-Methylbutyl acetate-13C2 as an Internal Standard by GC-MS

Abstract